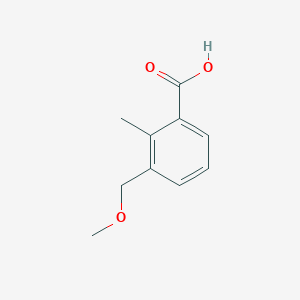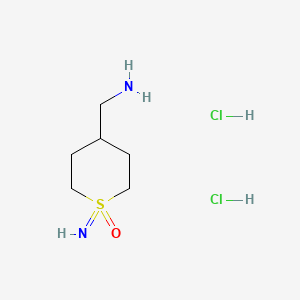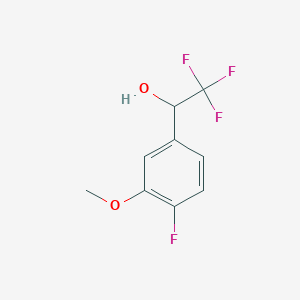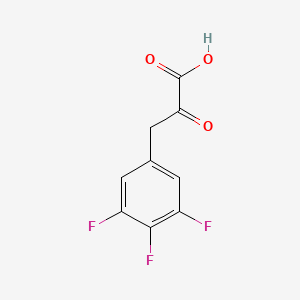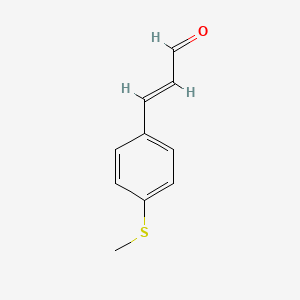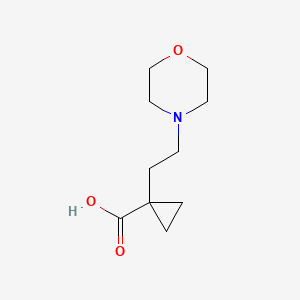
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H17NO3. This compound is characterized by the presence of a cyclopropane ring, a morpholine ring, and a carboxylic acid group. It is used in various scientific research applications due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid
- 1-(2-Piperidinoethyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(2-Morpholinoethyl)cyclopropane-1-carboxylic acid is unique due to its morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this structural feature .
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-(2-morpholin-4-ylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(1-2-10)3-4-11-5-7-14-8-6-11/h1-8H2,(H,12,13) |
Clé InChI |
AQPHFHCKGVUHFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCN2CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



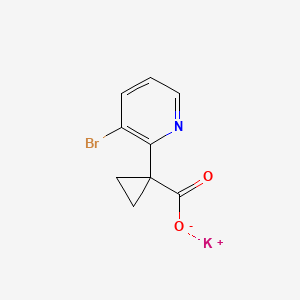
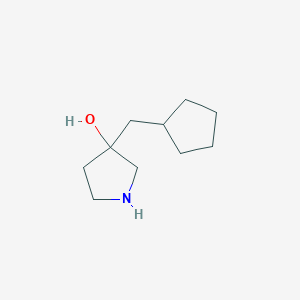
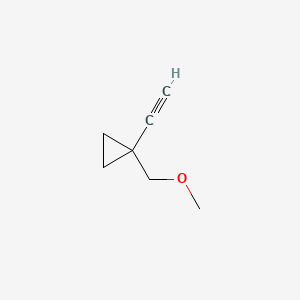
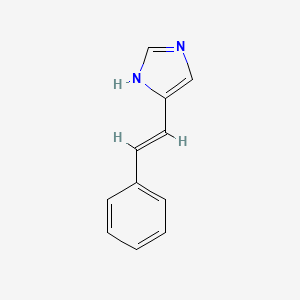
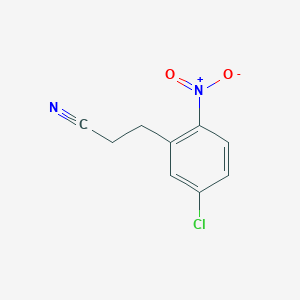
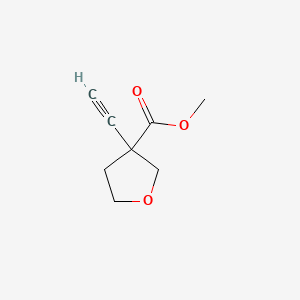

![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
